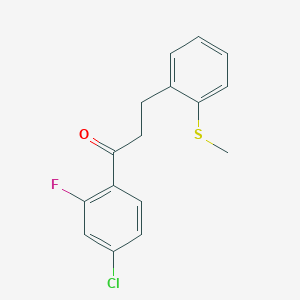

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

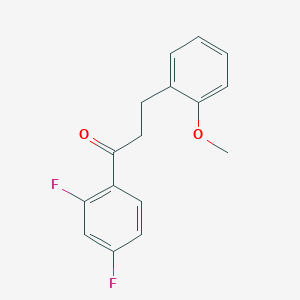

The compound "4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar molecules. For instance, the importance of thiophene rings and fluoro-substituted phenyl groups in material science and pharmaceuticals is highlighted, as well as their biological activities and applications in various fields such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reaction of di-thienyl-butanedione with aminophenol , and the treatment of a fluorophenyl-thiophene compound with ethanol and orthophosphoric acid . These methods suggest that the synthesis of "4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone" would likely involve similar reagents and conditions, such as the use of a fluorophenyl precursor, a sulfur-containing heterocycle like thiophene, and appropriate solvents and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal structure and dimensions of the molecules . The dihedral angles between rings and the presence of intermolecular hydrogen bonds are also important structural features that can influence the properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a thiophenyl group can contribute to the molecule's ability to participate in electrophilic aromatic substitution reactions or act as a ligand in coordination chemistry . The fluorophenyl group may affect the electron distribution within the molecule, influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their mesogenic properties, birefringence, dielectric anisotropy, and thermal behavior . These properties are crucial for applications in liquid crystal technology. The electrochemical behavior and conductivity of polymers derived from these compounds are also of interest, as they determine their suitability for electronic applications . The solubility and fluorescence of these compounds in various solvents are additional properties that can be relevant depending on the intended application .

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles : A study on 1,2,4-triazole derivatives, including a chloro derivative, highlighted the significance of different intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial in understanding the molecular behavior of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Novel Copolymers of Styrene with Halogen Ring-Disubstituted Propenoates : Research on halogen ring-disubstituted propenoates, including chloro and fluoro derivatives, revealed their potential in creating novel copolymers with styrene. These copolymers have been investigated for their structural properties and thermal stability (Savittieri et al., 2022).

Photoalignment of Nematic Liquid Crystals : A study on thiophene-based prop-2-enoates, with fluoro-substituents, showed their ability to promote excellent photoalignment in nematic liquid crystals, which is crucial for liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Synthesis and Analysis of Fluoro and Chloro Substituted Acridinones : Research on fluoro and chloro substituted acridinones, similar in structure to the specified compound, focused on their synthesis, spectral analysis, and quantum chemical studies. This research aids in understanding the molecular geometry and chemical reactivity of such compounds (Satheeshkumar et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHXKUONVFDFLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644342 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898780-40-0 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.